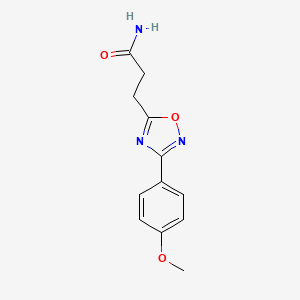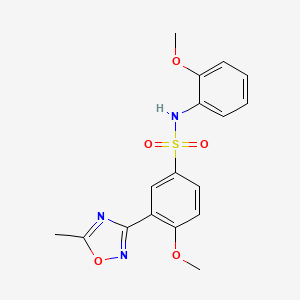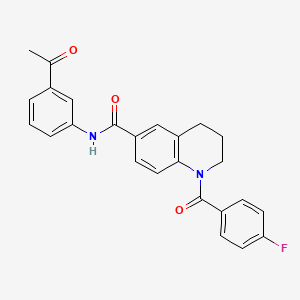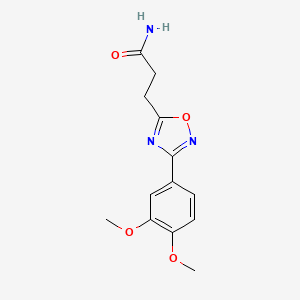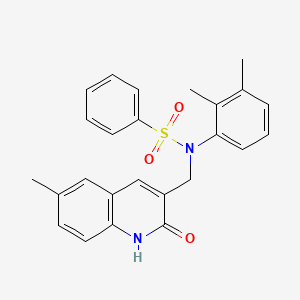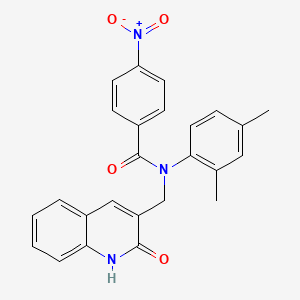
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Clioquinol belongs to the class of compounds known as hydroxyquinolines and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide is not fully understood. It has been shown to inhibit the activity of zinc-dependent enzymes, including metalloproteases and zinc fingers. This compound has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. This compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, antiviral, and antibacterial activities, making it a useful compound for investigating the mechanisms of these processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to cause neurotoxicity in some animal studies, and caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide. One potential direction is the development of this compound derivatives with improved therapeutic properties. Another direction is the investigation of the role of this compound in neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Finally, the potential use of this compound as an adjuvant therapy in cancer treatment should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While caution should be exercised when using this compound in lab experiments due to its potential toxicity, it remains a useful compound for investigating the mechanisms of various biological processes.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide can be synthesized by the reaction of 8-hydroxyquinoline with 4-chloro-3-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with m-toluidine to obtain this compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
4-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-10-12-19(13-11-17)25(29)27(22-8-5-6-18(2)14-22)16-21-15-20-7-3-4-9-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAIKLMQJOILRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7700735.png)

